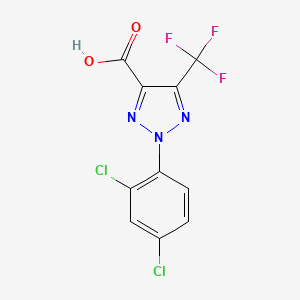

2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid

説明

2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 2,4-dichlorophenyl group at position 2, a trifluoromethyl (-CF₃) group at position 5, and a carboxylic acid (-COOH) moiety at position 4. Its molecular formula is C₁₀H₅Cl₂F₃N₃O₂, with an estimated molecular weight of 278.06 g/mol. The compound’s structure combines electron-withdrawing substituents (Cl, CF₃) and a carboxylic acid group, which influence its chemical reactivity, solubility, and biological interactions.

特性

分子式 |

C10H4Cl2F3N3O2 |

|---|---|

分子量 |

326.06 g/mol |

IUPAC名 |

2-(2,4-dichlorophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid |

InChI |

InChI=1S/C10H4Cl2F3N3O2/c11-4-1-2-6(5(12)3-4)18-16-7(9(19)20)8(17-18)10(13,14)15/h1-3H,(H,19,20) |

InChIキー |

ZLQIOFKBFUDPHO-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C=C1Cl)Cl)N2N=C(C(=N2)C(F)(F)F)C(=O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件

2-(2,4-ジクロロフェニル)-5-(トリフルオロメチル)-2H-1,2,3-トリアゾール-4-カルボン酸の合成は、通常、入手しやすい出発物質から始まる複数の段階を伴います。一般的な合成経路には、以下の段階が含まれます。

トリアゾール環の形成:

ジクロロフェニル基の導入: ジクロロフェニル基は、適切なジクロロフェニルハライドを用いた求核置換反応によって導入できます。

トリフルオロメチル基の付加: トリフルオロメチル基は、適切な反応条件下でトリフルオロメチルヨージドなどのトリフルオロメチル化剤を用いて付加できます。

工業的生産方法

この化合物の工業的生産方法は、より高い収率と純度を達成するために、上記の合成経路の最適化を含みます。これには、触媒、最適化された反応条件、再結晶やクロマトグラフィーなどの精製技術の使用が含まれます。

化学反応の分析

反応の種類

2-(2,4-ジクロロフェニル)-5-(トリフルオロメチル)-2H-1,2,3-トリアゾール-4-カルボン酸は、さまざまな化学反応を起こす可能性があります。これには、次のようなものがあります。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

置換: この化合物は、特にジクロロフェニル基で、アミンやチオールなどの求核剤を用いて求核置換反応を起こすことができます。

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: メタノールまたはエタノール中の水素化ホウ素ナトリウム。

置換: 水酸化ナトリウムなどの塩基の存在下のアミンなどの求核剤。

生成される主要な生成物

酸化: カルボン酸またはケトンの生成。

還元: アルコールまたはアミンの生成。

置換: 置換されたトリアゾール誘導体の生成。

科学的研究の応用

Biological Activities

The biological activities of 2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid have been extensively studied:

- Antimicrobial Properties : The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes involved in sterol biosynthesis. This suggests potential use as an antifungal agent.

- Anticancer Activity : Similar compounds have shown promise in cancer therapy by targeting specific pathways involved in tumor growth and proliferation .

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Applications in Medicinal Chemistry

The versatility of the triazole ring makes this compound a valuable pharmacophore in drug design. Its applications include:

- Pharmaceutical Development : As a lead compound in the synthesis of new drugs targeting various diseases.

- Drug Formulation : Enhancing the solubility and bioavailability of active pharmaceutical ingredients.

Agrochemical Applications

In addition to medicinal uses, 2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has potential applications in agriculture:

- Fungicides : Its antifungal properties can be exploited to develop effective fungicides for crop protection.

- Pesticides : The compound's ability to interact with biological targets may also extend to insecticidal applications.

Case Studies

Several studies have highlighted the efficacy of this compound:

- A study published in Molecules demonstrated that derivatives of triazoles exhibit significant antimicrobial activity against various fungal strains .

- Research indicated that modifications to the triazole structure could enhance its anticancer effects by improving selectivity towards cancer cells while minimizing toxicity to normal cells .

作用機序

2-(2,4-ジクロロフェニル)-5-(トリフルオロメチル)-2H-1,2,3-トリアゾール-4-カルボン酸の作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素または受容体に結合し、その活性を阻害したり、その機能を調節したりすることができます。これにより、微生物の増殖阻害や癌細胞のアポトーシス誘導など、さまざまな生物学的効果が生じる可能性があります。関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります。

類似化合物との比較

Table 1: Structural Features and Molecular Properties

Key Observations :

- Substituent Effects: The target compound’s 2,4-dichlorophenyl group increases lipophilicity and steric bulk compared to mono-halogenated analogs (e.g., 4-ClPh in or 2-FPh in ). This may enhance membrane permeability and target binding in biological systems.

- Trifluoromethyl Group : The -CF₃ group in all listed compounds improves metabolic stability and electron-withdrawing effects, which can modulate enzyme inhibition (e.g., cyclooxygenase or kinase targets) .

- Carboxylic Acid : The -COOH group enables salt formation (improving solubility) and hydrogen-bonding interactions with biological targets .

Key Findings :

- The 2,4-dichlorophenyl substitution in the target compound may enhance antitumor activity compared to mono-chlorinated analogs (e.g., ) due to stronger electron-withdrawing effects and improved target affinity.

- Trifluoromethyl -containing triazoles consistently show higher metabolic stability and bioavailability compared to methyl or ethyl analogs (e.g., 5-methyl derivatives in ).

- Antimicrobial activity correlates with halogen electronegativity; bromine (in ) and chlorine (in target compound) may outperform fluorine (in ) in disrupting bacterial membranes .

生物活性

The compound 2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicine and agriculture.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cycloaddition of an azide and an alkyne to form the triazole ring, followed by the introduction of the dichlorophenyl and trifluoromethyl groups under controlled conditions. The reaction often requires specific catalysts and solvents to ensure high yield and purity .

| Property | Value |

|---|---|

| Molecular Formula | C10H4Cl2F3N3O2 |

| Molecular Weight | 326.06 g/mol |

| IUPAC Name | 2-(2,4-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid |

| InChI | InChI=1S/C10H4Cl2F3N3O2/c11-4-1-2-5(12)6(3-4)18-16-7(9(19)20)8(17-18)10(13,14)15/h1-3H,(H,19,20) |

| Canonical SMILES | C1=CC(=C(C=C1Cl)N2N=C(C(=N2)C(F)(F)F)C(=O)O)Cl |

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains. Studies have shown that it possesses potent antibacterial properties against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

Triazoles are well-known for their antifungal properties. The compound has been tested against fungal pathogens and demonstrated effectiveness comparable to established antifungal agents . The mechanism of action typically involves inhibition of ergosterol synthesis in fungal cell membranes.

Anticancer Potential

Recent studies have explored the anticancer potential of triazole derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro. For instance, it was found to exhibit cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent .

The biological activity of 2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors involved in critical biological pathways, modulating their activity and leading to various pharmacological effects .

Case Studies

- Xanthine Oxidase Inhibition : A study synthesized derivatives similar to this compound and evaluated their xanthine oxidase inhibitory activity. Some derivatives showed high potency in the submicromolar range, indicating potential for treating gout and other conditions related to uric acid metabolism .

- Antibacterial Efficacy : Another investigation focused on the antibacterial effects of triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain modifications to the triazole structure enhanced antimicrobial potency significantly .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,4-Dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer :

- The synthesis typically involves cyclocondensation of substituted hydrazines with trifluoromethyl ketones, followed by carboxylation. Key steps include:

- Intermediate formation : Use of 2,4-dichlorophenylhydrazine and trifluoromethyl acetylene derivatives under acidic conditions .

- Carboxylation : Employing CO₂ or chloroformate reagents in the presence of palladium catalysts .

- Yield optimization strategies:

- Vary reaction temperature (80–120°C) and solvent polarity (DMF vs. THF) to reduce byproducts.

- Use microwave-assisted synthesis for faster kinetics and higher purity .

- Table 1 : Comparison of synthetic routes and yields:

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Route A | Pd(OAc)₂ | DMF | 65 | 95 | |

| Route B | CuI | THF | 72 | 92 |

Q. How can spectroscopic and chromatographic techniques be applied to characterize this compound?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.2–8.5 (d, 2H, Ar-H), 7.6–7.8 (m, 1H, triazole-H) .

- ¹⁹F NMR: δ -62.5 ppm (CF₃ group) .

- HPLC-MS :

- Column: C18 reverse-phase; mobile phase: 0.1% formic acid in acetonitrile/water (70:30).

- Retention time: 6.2 min; m/z = 356.1 [M+H]⁺ .

- FTIR : Peaks at 1720 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C-N triazole) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl-triazole core in catalytic applications?

- Methodological Answer :

- Electron-Withdrawing Effects : The CF₃ group stabilizes the triazole ring via inductive effects, enhancing electrophilicity at the C-4 position for nucleophilic substitution .

- Computational Studies :

- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show charge localization at the carboxylic acid group, facilitating hydrogen bonding in supramolecular assemblies .

- Catalytic Activity : The compound acts as a ligand in Pd-catalyzed cross-coupling reactions, with the triazole nitrogen coordinating to metal centers .

Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?

- Methodological Answer :

- Systematic Meta-Analysis :

- Compare assay conditions (e.g., cell lines, incubation times) from conflicting studies. For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase inhibition assays .

- Control Experiments :

- Test for off-target effects using knockout cell lines or competitive binding assays.

- Data Normalization :

- Use standardized reference compounds (e.g., staurosporine for kinase inhibition) to calibrate activity metrics .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

- Methodological Answer :

- High-Performance Countercurrent Chromatography (HPCCC) :

- Solvent system: Hexane/ethyl acetate/methanol/water (5:5:5:5 v/v).

- Advantages: High recovery (>90%) and scalability .

- Chiral HPLC :

- Column: Chiralpak IA; mobile phase: n-hexane/isopropanol (80:20) for enantiomeric resolution .

- Crystallization :

- Recrystallize from ethanol/water (1:3) to obtain needle-like crystals (melting point: 206–207°C) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- QSAR Studies :

- Use Molinspiration or Schrödinger Suite to correlate substituent lipophilicity (ClogP) with antimicrobial activity .

- Molecular Docking :

- AutoDock Vina simulations against target proteins (e.g., CYP51 for antifungal activity) identify favorable binding poses of the dichlorophenyl group .

- ADMET Prediction :

- SwissADME predicts blood-brain barrier penetration (low) and CYP450 inhibition (moderate) .

Methodological Considerations for Experimental Design

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。